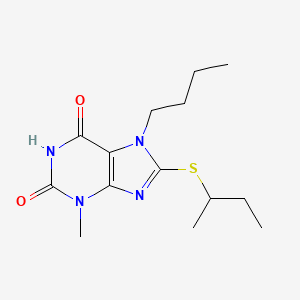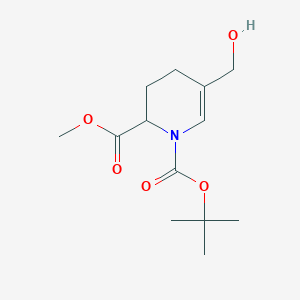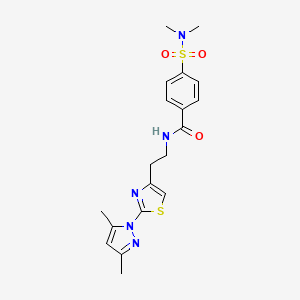
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine, also known as 2,7-dimethoxy-1,2,3,4-tetrahydro-naphthalen-1-amine (METH), is a psychoactive drug that belongs to the class of substituted amphetamines. METH has been used illicitly for its stimulant and euphoric effects, but it also has potential therapeutic applications.
Mechanism of Action
METH acts as a potent releaser of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synapse, resulting in the stimulation of the central nervous system. The release of dopamine is thought to be responsible for the rewarding and reinforcing effects of METH, which can lead to addiction with repeated use.
Biochemical and Physiological Effects:
METH has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. Long-term use of METH can lead to neurotoxicity, resulting in damage to dopamine and serotonin neurons in the brain. This can lead to a number of negative effects, including cognitive impairment, depression, and anxiety.
Advantages and Limitations for Lab Experiments
METH has been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. It has also been used in animal models to study the neurotoxic effects of long-term exposure to the drug. However, the use of METH in laboratory experiments is limited by its potential for abuse and neurotoxicity. Careful consideration should be given to the ethical and safety implications of using METH in research studies.
Future Directions
Future research on METH should focus on developing safer and more effective treatments for ADHD, obesity, and narcolepsy. In addition, studies should continue to investigate the neurotoxic effects of long-term exposure to the drug and potential treatments for METH addiction. Further research is also needed to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction. Finally, studies should explore alternative methods for studying the dopaminergic system and reward pathways in the brain that do not involve the use of METH.
In conclusion, METH is a psychoactive drug with potential therapeutic applications, but its use is limited by its potential for abuse and neurotoxicity. Further research is needed to develop safer and more effective treatments for ADHD, obesity, and narcolepsy, as well as to understand the mechanisms underlying the rewarding and reinforcing effects of METH and its role in addiction.
Synthesis Methods
METH can be synthesized through a multi-step process starting from the commercially available starting materials. The synthesis involves the condensation of 2,6-dimethoxyphenethylamine with 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, followed by reduction and purification steps. The synthesis of METH requires expertise in organic chemistry and should only be performed by trained professionals in a controlled laboratory setting.
Scientific Research Applications
METH has been studied for its potential therapeutic applications, including as a treatment for attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. METH has also been used as a tool in neuroscience research to study the dopaminergic system and its role in reward and addiction. In addition, METH has been used in animal models to study the neurotoxic effects of long-term exposure to the drug.
properties
IUPAC Name |
(1S,2R)-2,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3,5,7,11-12H,4,6,13H2,1-2H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZLMXELQFUOC-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC2=C(C1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCC2=C([C@@H]1N)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2572074.png)


![(E)-2-(2-cyano-3-(3-isopropoxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2572078.png)
![N-[[4-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2572079.png)

![tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]carbamate](/img/structure/B2572084.png)

![6-Benzyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2572090.png)

![2-{(E)-[(2,5-diethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2572093.png)

![N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2572095.png)